
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with fluorophenyl and methylsulfonylphenyl groups
准备方法
The synthesis of 1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The introduction of the fluorophenyl and methylsulfonylphenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids to facilitate the substitution.
Industrial Production: Industrial-scale production may involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.
化学反应分析
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts, with reaction conditions varying based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions, ranging from oxidized or reduced derivatives to substituted analogs.
科学研究应用
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound finds applications in the development of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
相似化合物的比较
1-(3-Fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include other substituted pyrroles, such as 1-(3-Chlorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole and 1-(3-Bromophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole.
Uniqueness: The presence of the fluorine atom and the specific arrangement of substituents confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C18H16FNO2S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrole |
InChI |
InChI=1S/C18H16FNO2S/c1-13-6-11-18(20(13)16-5-3-4-15(19)12-16)14-7-9-17(10-8-14)23(2,21)22/h3-12H,1-2H3 |
InChI 键 |
ZSGARAVUFWYACK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)F)C3=CC=C(C=C3)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


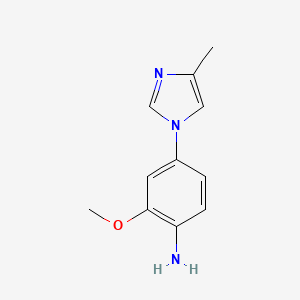
![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)

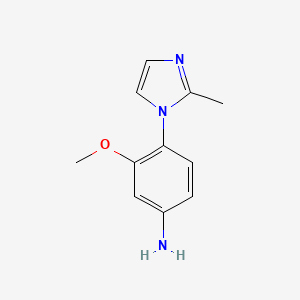
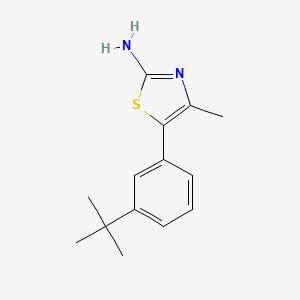
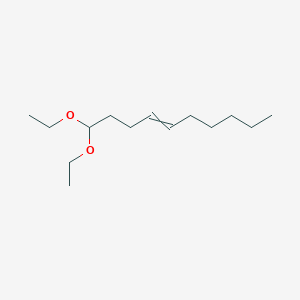
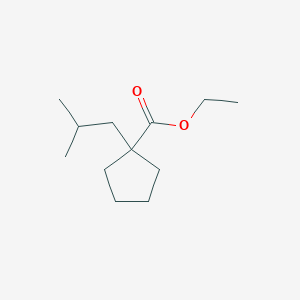
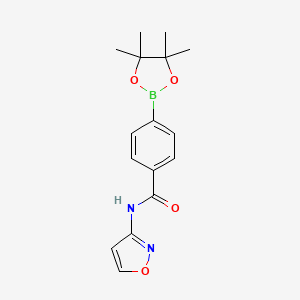
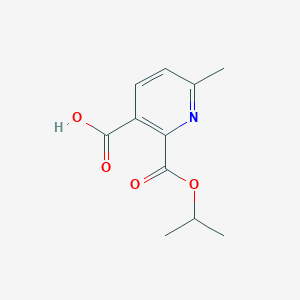

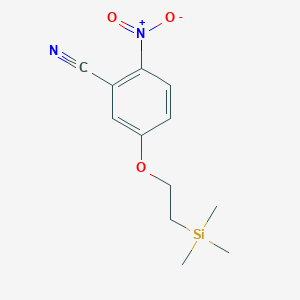

![4-[(4-Methylsulfanylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13877074.png)
![2-(5-Bromopyridin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13877081.png)
